molecular formula C16H16N2O3 B2539546 Ethyl 3-(3-aminobenzamido)benzoate CAS No. 1307391-08-7

Ethyl 3-(3-aminobenzamido)benzoate

Cat. No.: B2539546
CAS No.: 1307391-08-7
M. Wt: 284.315
InChI Key: FXFOPEYZMWRLAD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminobenzamido)benzoate is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and an amide linkage. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminobenzamido)benzoate typically involves the reaction of 3-aminobenzoic acid with ethyl 3-aminobenzoate under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative solvents and catalysts to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminobenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(3-aminobenzamido)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: A simpler analog lacking the amide linkage.

    3-Aminobenzoic acid: The parent compound without the ethyl ester group.

    Ethyl 4-(3-aminobenzamido)benzoate: A positional isomer with the amide group at a different position on the benzene ring.

Uniqueness

Ethyl 3-(3-aminobenzamido)benzoate is unique due to its specific structural features, including the presence of both an ethyl ester and an amide linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-[(3-aminobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFOPEYZMWRLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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